molecular formula C19H26O2 B3427195 Cannabichromevarin CAS No. 57130-04-8

Cannabichromevarin

Cat. No.: B3427195
CAS No.: 57130-04-8
M. Wt: 286.4 g/mol
InChI Key: AAXZFUQLLRMVOG-UHFFFAOYSA-N
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Description

Cannabichromevarin, also known as cannabivarichromene, is one of over 100 variants of cannabinoid chemical compounds that act on cannabinoid receptors. It is a phytocannabinoid found naturally in cannabis and is a propyl cannabinoid. This compound is known for its anticonvulsant properties and is used to treat brain cancer and epilepsy .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cannabichromevarin can be synthesized through various chemical reactions starting from cannabigerolic acid. The synthetic route involves the cyclization of cannabigerolic acid to form this compound. The reaction conditions typically include the use of acidic catalysts and controlled temperatures to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound involves the extraction of cannabigerolic acid from cannabis plants, followed by chemical synthesis to convert it into this compound. The process includes purification steps to ensure the final product is of high purity and suitable for medical use .

Chemical Reactions Analysis

Types of Reactions: Cannabichromevarin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Cannabichromevarin has several scientific research applications, including:

    Chemistry: Used as a reference compound in analytical chemistry to study cannabinoid profiles.

    Biology: Investigated for its role in modulating the endocannabinoid system and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic effects in treating epilepsy, brain cancer, and other neurological disorders.

    Industry: Utilized in the development of cannabinoid-based pharmaceuticals and nutraceuticals

Mechanism of Action

Cannabichromevarin exerts its effects by interacting with cannabinoid receptors, specifically CB1 and CB2 receptors. It acts as an agonist or antagonist at these receptors, modulating various cellular signaling pathways. The activation of these receptors leads to changes in intracellular calcium levels and the activation of extracellular signal-regulated kinases (ERK1/2), which play a role in its anticonvulsant and anti-cancer properties .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its propyl side chain, which distinguishes it from other cannabinoids with pentyl side chains. This structural difference contributes to its distinct pharmacological properties and therapeutic potential .

Properties

IUPAC Name

2-methyl-2-(4-methylpent-3-enyl)-7-propylchromen-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26O2/c1-5-7-15-12-17(20)16-9-11-19(4,21-18(16)13-15)10-6-8-14(2)3/h8-9,11-13,20H,5-7,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAXZFUQLLRMVOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=C2C=CC(OC2=C1)(C)CCC=C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20961664
Record name (+/-)-Cannabichromevarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20961664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57130-04-8, 41408-19-9
Record name Cannabichromevarin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57130-04-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cannabivarichromene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041408199
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cannabichromevarin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057130048
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+/-)-Cannabichromevarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20961664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CANNABICHROMEVARIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Q9WSZ6RI4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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